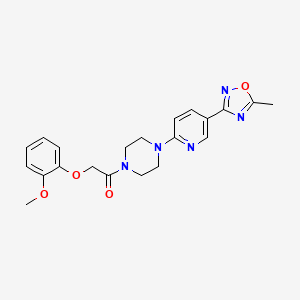

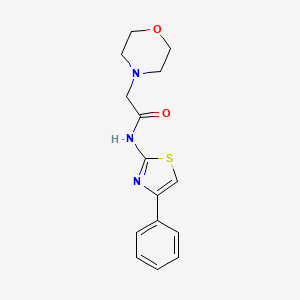

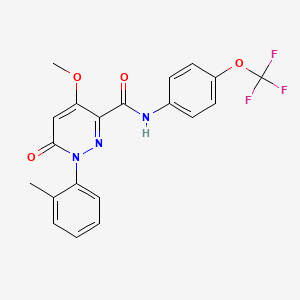

![molecular formula C16H19N5OS B2970116 N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1448127-90-9](/img/structure/B2970116.png)

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-a]pyridines are a class of organic compounds that have attracted significant attention in the synthetic chemistry community due to their promising and diverse bioactivity . They have been used in the development of various drugs due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc . A common method involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by a fused bicyclic 5,6 heterocycle . The mechanisms for the selected reactions are also discussed to observe the formation of this heterocyclic moiety .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo a variety of chemical reactions, including carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formation, as well as aza-Michael–Mannich reactions .科学的研究の応用

Synthesis and Biological Activity for Antiulcer Applications New imidazo[1,2-a]pyridines with substitutions at the 3-position were synthesized as potential antiulcer agents. These compounds were designed to exhibit antisecretory and cytoprotective properties. Although lacking significant antisecretory activity, several compounds demonstrated notable cytoprotective effects in ethanol and hydrochloric acid models, highlighting their potential in antiulcer medication research (Starrett et al., 1989).

One-Pot Synthesis Techniques A one-pot synthesis method for imidazo[1,5-a]pyridines from carboxylic acid and 2-methylaminopyridines was developed. This method allows for the introduction of various substituents at key positions, demonstrating an efficient approach to synthesizing these compounds, which could be relevant for creating derivatives of the specified chemical (Crawforth & Paoletti, 2009).

Antimycobacterial Activity Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives were synthesized, showing considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. This study underscores the potential of these compounds in developing new antimycobacterial agents, highlighting the broader applicability of such chemical structures in addressing global health concerns (Lv et al., 2017).

Investigation into Cellular Permeability Research on pyrrole-imidazole polyamides, chemicals capable of binding specifically to DNA sequences, revealed the impact of size and linker types on cellular permeability. This study indicates the significance of structural components in the design of DNA-binding agents, which could extend to the optimization of compounds like N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide for specific biomedical applications (Liu & Kodadek, 2009).

Insecticidal Assessments The chemical structure's incorporation into heterocycles has been explored for potential insecticidal properties against pests such as the cotton leafworm, Spodoptera littoralis. This diversification into agricultural applications suggests the versatility of the imidazo[1,2-a]pyridine scaffold in developing novel pest management strategies (Fadda et al., 2017).

作用機序

Target of Action

Compounds with the imidazo[1,2-a]pyridine core, which is part of the structure of this compound, have been reported to have a wide range of applications in medicinal chemistry . They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Mode of Action

Imidazo[1,2-a]pyridines, a core structure in this compound, have been reported to interact with their targets in various ways depending on the specific derivative .

Biochemical Pathways

Imidazo[1,2-a]pyridines, a core structure in this compound, have been reported to affect various biochemical pathways due to their diverse bioactivity .

Result of Action

Imidazo[1,2-a]pyridines, a core structure in this compound, have been reported to have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

将来の方向性

特性

IUPAC Name |

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-propylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5OS/c1-3-7-13-15(23-19-18-13)16(22)20(4-2)11-12-10-17-14-8-5-6-9-21(12)14/h5-6,8-10H,3-4,7,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDXPQPUUZRHNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N(CC)CC2=CN=C3N2C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

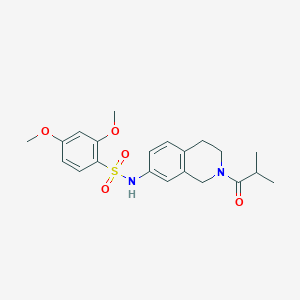

![5-benzyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2970033.png)

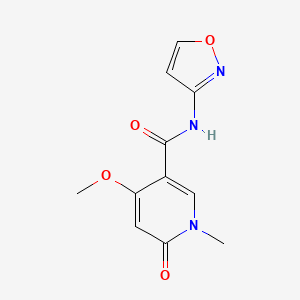

![8-(2-Chlorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2970036.png)

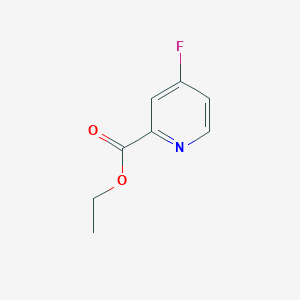

![6-Cyano-N-[[(3S,5R)-3-(hydroxymethyl)-4,5-dimethylmorpholin-3-yl]methyl]-2-methylpyridine-3-carboxamide](/img/structure/B2970046.png)

![(3-(dimethylamino)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2970051.png)